Home > Products > Building Blocks P16791 > (4-Amino-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone
(4-Amino-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone - 1160994-45-5

(4-Amino-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone

Catalog Number: EVT-1819001
CAS Number: 1160994-45-5
Molecular Formula: C12H16N4O3
Molecular Weight: 264.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imatinib

Compound Description: Imatinib is a prominent tyrosine kinase inhibitor widely employed in leukemia treatment. It functions by specifically targeting and inhibiting the activity of tyrosine kinases. While commonly utilized as its piperazin-1-ium salt (in various forms like mesylate, picrate, citrate, fumarate, or malonate), the crystal structure of its freebase form has been characterized. This freebase form exhibits an extended conformation and forms hydrogen-bonded chains through its amide, amine, and pyrimidine groups .

(2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor. This molecule demonstrates favorable pharmacokinetic properties and enhanced antitumor activity when used in combination with osimertinib, an approved EGFR inhibitor. This synergistic effect is particularly notable in preclinical models of non-small cell lung cancer (NSCLC), specifically the NCI-H1975 xenograft model .

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

Compound Description: FN-1501 acts as a dual inhibitor, targeting both FLT3 and CDK kinases. This compound exhibits significant antiproliferative activity against MV4-11 cells and induces tumor regression in MV4-11 xenograft models in mice. Notably, it demonstrates a safer toxicity profile compared to AT7519 .

N,1,4,4-Tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125)

Compound Description: PHA-848125 acts as a potent cyclin-dependent kinase (CDK) inhibitor, demonstrating strong antiproliferative effects against the A2780 human ovarian carcinoma cell line. This compound exhibits a favorable pharmacokinetic profile and shows good efficacy in preclinical xenograft models of A2780 human ovarian carcinoma .

4-Amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one

Compound Description: This compound has been investigated for its potential use in treating adenoid cystic carcinoma, a type of cancer. Research suggests it may be effective in reducing solid tumors and preventing tumor progression, especially when administered in combination with docetaxel [, , , , , , ]. Several polymorphs and salt forms of this compound have been studied for their pharmaceutical properties [, , , , ].

4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide

Compound Description: This compound functions as an inhibitor of PDGF receptor tyrosine kinases and has been explored for its potential in treating diseases influenced by angiotensin II, including hypertension [, , ]. Various salt forms, such as tartrate, hydrochloride, citrate, and others, have been investigated for their pharmaceutical applications .

Properties

CAS Number

1160994-45-5

Product Name

(4-Amino-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone

IUPAC Name

(4-amino-3-nitrophenyl)-(4-methylpiperazin-1-yl)methanone

Molecular Formula

C12H16N4O3

Molecular Weight

264.28 g/mol

InChI

InChI=1S/C12H16N4O3/c1-14-4-6-15(7-5-14)12(17)9-2-3-10(13)11(8-9)16(18)19/h2-3,8H,4-7,13H2,1H3

InChI Key

FHCBQVXMPXBMOW-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-]

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.